Cas no 878671-99-9 (Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate)

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate structure
878671-99-9 structure
Produktname:Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
CAS-Nr.:878671-99-9
MF:C18H16BrN3O2S
MW:418.307541847229
MDL:MFCD22580361
CID:2110989
PubChem ID:57811446

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • Methyl 2-(5-broMo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • Acetic acid, 2-((5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)-, methyl ester
    • Acetic acid, 2-[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
    • Lesinurad Impurity 16
    • OVYPPWNJXUSRPH-UHFFFAOYSA-N
    • BCP17407
    • methyl 2-(5-bromo-
    • Acetic acid, [[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester (9CI)
    • Methyl 2-[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetate (ACI)
    • Methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate
    • methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
    • CS-D1343
    • C18H16BrN3O2S
    • Methyl2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • methyl 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl}acetate
    • DA-33154
    • DS-12205
    • MFCD22580361
    • 878671-99-9
    • SCHEMBL249022
    • AKOS027338565
    • Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
    • MDL: MFCD22580361
    • Inchi: 1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3
    • InChI-Schlüssel: OVYPPWNJXUSRPH-UHFFFAOYSA-N
    • Lächelt: O=C(CSC1N(C2C3C(=CC=CC=3)C(C3CC3)=CC=2)C(Br)=NN=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 417.01466g/mol
  • Monoisotopenmasse: 417.01466g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 493
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 82.3
  • XLogP3: 5

Experimentelle Eigenschaften

  • Siedepunkt: 589.2±60.0°C at 760 mmHg

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Sicherheitsinformationen

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM140116-1g
methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-99-9 95%+
1g
$231 2023-03-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45930-100mg
Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-99-9
100mg
¥416.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M45930-250mg
Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-99-9
250mg
¥626.0 2021-09-08
Ambeed
A300406-1g
Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-99-9 97%
1g
$176.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RG386-200mg
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
878671-99-9 97%
200mg
374.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RG386-50mg
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
878671-99-9 97%
50mg
149.0CNY 2021-07-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD448060-250mg
Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-99-9 97%
250mg
¥350.0 2024-04-17
Chemenu
CM140116-100mg
methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-99-9 95+%
100mg
$69 2021-08-05
Aaron
AR00H4OJ-100mg
Methyl 2-(5-broMo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate
878671-99-9 97%
100mg
$37.00 2025-01-24
Aaron
AR00H4OJ-1g
Methyl 2-(5-broMo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate
878671-99-9 97%
1g
$139.00 2025-01-24

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide ,  Tempo Solvents: 1,2-Dichloroethane ;  0.5 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  0.5 h, rt
1.3 1 h, rt
1.4 rt
Referenz
In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles
Lei, Xiaofang; et al, Organic Letters, 2019, 21(5), 1484-1487

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  1 h, reflux
1.2 Solvents: 1,2-Dichloroethane ;  70 °C
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Referenz
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Referenz
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Dichloroacetic acid ,  Sodium nitrite ,  Tetrabutylammonium tribromide
Referenz
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  1 h, reflux
1.2 Solvents: 1,2-Dichloroethane ;  70 °C
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Referenz
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  1 h, reflux
1.2 Solvents: 1,2-Dichloroethane ;  70 °C
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Referenz
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Raw materials

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Preparation Products

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:878671-99-9)Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
A916144
Reinheit:99%/99%
Menge:1g/5g
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